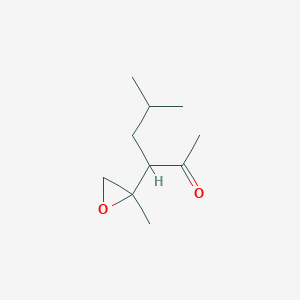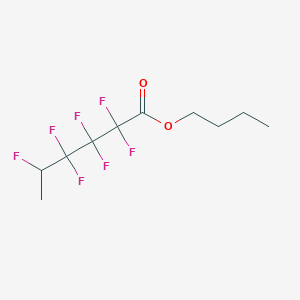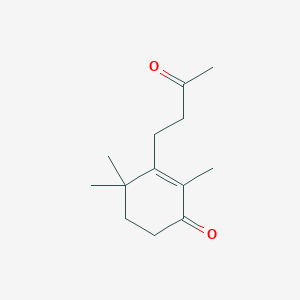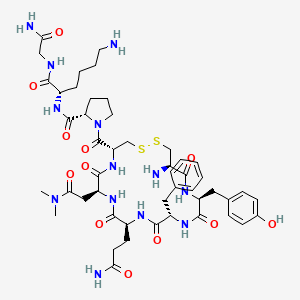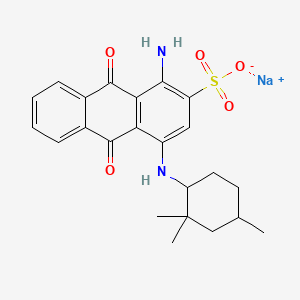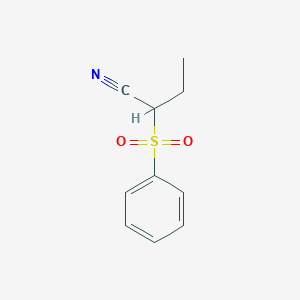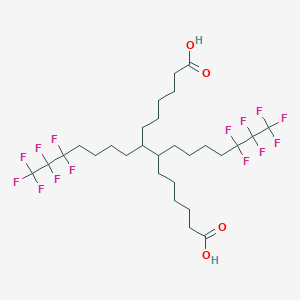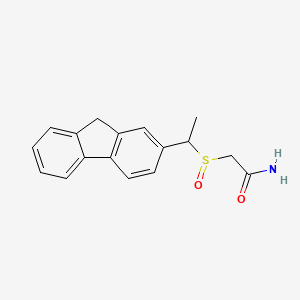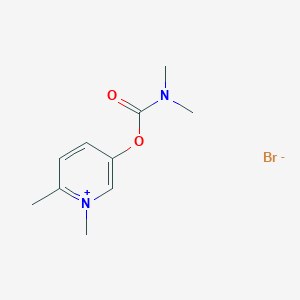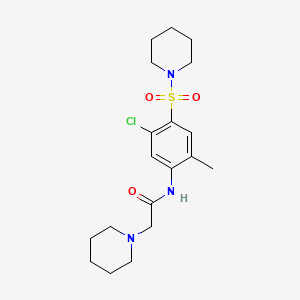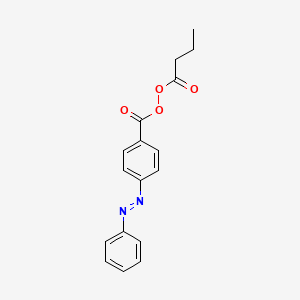
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound characterized by its unique structure, which includes a butanoyl group, a phenyldiazenyl group, and a benzenecarboperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Butanoyl Group: This can be achieved through the reaction of butanoic acid with an appropriate reagent such as thionyl chloride to form butanoyl chloride.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with a phenol derivative to form the phenyldiazenyl group.
Formation of the Benzenecarboperoxoate Moiety: This can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Butanoyl Coenzyme A: Similar in structure but lacks the phenyldiazenyl and benzenecarboperoxoate groups.
Phenyldiazenylbenzenecarboperoxoate: Similar but lacks the butanoyl group.
Uniqueness
Butanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65767-39-7 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
butanoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H16N2O4/c1-2-6-16(20)22-23-17(21)13-9-11-15(12-10-13)19-18-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
InChI Key |
QFLBMZIZNTXLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


